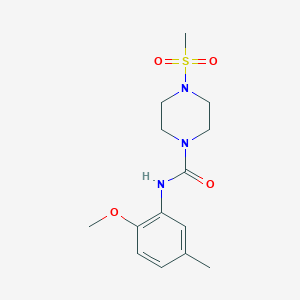
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called kinase inhibitors, which work by blocking the activity of specific enzymes in cancer cells.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide works by blocking the activity of specific enzymes called kinases, which are involved in the growth and survival of cancer cells. It specifically targets BTK, ITK, and TEC kinases, which are commonly overexpressed in cancer cells. By inhibiting these kinases, N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis in cancer cells, which leads to their death. It also inhibits cell proliferation and migration, which are important processes for the growth and spread of cancer cells. N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its specificity for BTK, ITK, and TEC kinases, which are commonly overexpressed in cancer cells. This makes it a promising candidate for the treatment of various types of cancer. However, one of the limitations of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its potential toxicity to normal cells, which can lead to adverse effects. It also has limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. This can help to identify patients who are most likely to benefit from the treatment. Another area of research is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinases, which can improve the efficacy and safety of the treatment. Additionally, the combination of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide with other chemotherapeutic agents is being explored as a potential treatment strategy for cancer.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves several steps, including the reaction of 2-methoxy-5-methylphenylamine with methylsulfonyl chloride to form N-(2-methoxy-5-methylphenyl)methanesulfonamide. This intermediate is then reacted with 1-piperazinecarboxylic acid to form N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-11-4-5-13(21-2)12(10-11)15-14(18)16-6-8-17(9-7-16)22(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKYCIGSFMJNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

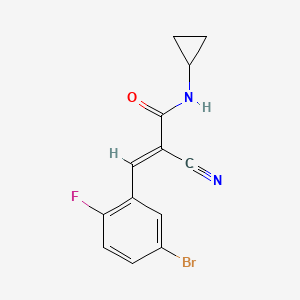
![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
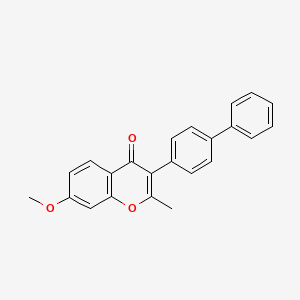
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
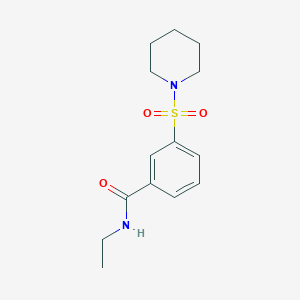

![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
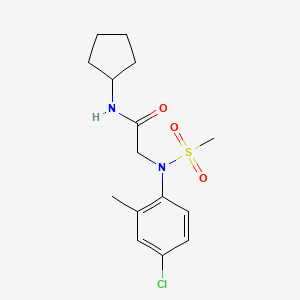
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
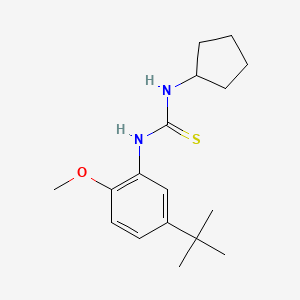
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)